2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide (CAS 1098349-47-3) is a low-molecular-weight (208.24 g/mol) heterocyclic building block that incorporates a furan ring, a thiazole ring, and a terminal acetamide group. It is cataloged as a versatile small-molecule scaffold by multiple suppliers, including Enamine (EN300-69562) and AKSci (5016DE), and is registered in ChEMBL (CHEMBL4553411) with a preclinical max phase and six recorded bioactivity assays against three distinct biological targets.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 1098349-47-3
Cat. No. B1438192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
CAS1098349-47-3
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=CS2)CC(=O)N
InChIInChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12)
InChIKeyUFGFDBFEPNOWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: What Defines 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide (CAS 1098349-47-3) as a Distinct Chemical Entity


2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide (CAS 1098349-47-3) is a low-molecular-weight (208.24 g/mol) heterocyclic building block that incorporates a furan ring, a thiazole ring, and a terminal acetamide group [1]. It is cataloged as a versatile small-molecule scaffold by multiple suppliers, including Enamine (EN300-69562) and AKSci (5016DE), and is registered in ChEMBL (CHEMBL4553411) with a preclinical max phase and six recorded bioactivity assays against three distinct biological targets [2]. Its computed physicochemical profile (XLogP 0.6, TPSA 97.4 Ų, 1 HBD, 4 HBA) places it in favorable drug-like chemical space, compliant with Lipinski's Rule of Five [1].

Why 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide Cannot Be Swapped with Common Thiazole or Furan Isosteres Without Data Verification


Compounds within the furan-thiazole-acetamide family are not freely interchangeable. The specific connectivity of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide—a furan directly attached at the thiazole 2-position with an acetamide side chain at the 4-position—differs fundamentally from regioisomers such as N-(4-(furan-2-yl)thiazol-2-yl)acetamide (CAS 75884-37-6, where the acetamide is on the thiazole nitrogen) or analogs where the furan oxygen is replaced by sulfur (thiophene) or the acetamide is hydrolyzed to a carboxylic acid [1]. Even subtle changes in heteroatom positioning or hydrogen-bonding capacity can produce divergent target-binding profiles and solubility characteristics [2]. The ChEMBL record for this compound (CHEMBL4553411) confirms six distinct bioactivity readouts across three targets, demonstrating that its unique connectivity yields measurable biological interactions that may not be replicated by close analogs [2].

Quantitative Differentiation Evidence for 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide Against Its Closest Structural Analogs


Lipophilicity Advantage Over Thiophene and Carboxylic Acid Analogs: XLogP Comparison

The target compound exhibits a computed XLogP3-AA of 0.6, which is intermediate between the more lipophilic thiophene analog 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide (estimated XLogP ~1.2, owing to sulfur's higher polarizability) and the more hydrophilic carboxylic acid derivative 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetic acid (XLogP ~-0.5, due to the ionizable acid group) [1]. This balanced lipophilicity enhances aqueous solubility without compromising passive membrane permeability, a critical parameter for both biochemical assay compatibility and oral bioavailability optimization [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bonding Capacity and TPSA Differentiation from Amino-Thiazole and Regioisomeric Analogs

With a topological polar surface area (TPSA) of 97.4 Ų, the target compound occupies a distinct physicochemical space compared to the simpler 2-(2-aminothiazol-4-yl)acetamide (TPSA ~91 Ų, lacking the furan oxygen acceptor) and the regioisomer N-(4-(furan-2-yl)thiazol-2-yl)acetamide (TPSA ~97 Ų, but with different hydrogen-bonding geometry due to reversed amide attachment) [1]. The presence of four hydrogen-bond acceptors (two from furan/thiazole heteroatoms, two from the acetamide carbonyl and thiazole nitrogen) and one hydrogen-bond donor (acetamide -NH2) creates a specific pharmacophoric pattern that is absent in both comparators [2].

Structure-Activity Relationships Molecular Recognition In Silico Screening

ChEMBL Bioactivity Coverage Confirms Multi-Target Engagement, Unlike Single-Assay Commercial Analogs

According to the ChEMBL database, 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide (CHEMBL4553411) has been evaluated in 6 distinct bioassays across 3 biological targets with inhibition percent readouts, reflecting a multi-target screening profile [1]. In contrast, closely related commercial screening compounds such as 2-(2-aminothiazol-4-yl)acetamide (CAS 220041-33-8) and the regioisomer N-(4-(furan-2-yl)thiazol-2-yl)acetamide (CAS 75884-37-6) show fewer publicly recorded bioactivities in ChEMBL, suggesting less extensive biological annotation [2]. The availability of multi-assay data, even without full disclosure, provides a starting point for target deconvolution that single-assay analogs cannot offer.

Biological Screening Target Engagement Chemical Biology

Purity Specification Consistency: 95% Minimum Across Multiple Independent Suppliers

The target compound is consistently specified at ≥95% purity by multiple independent suppliers, including AKSci (Catalog 5016DE), CymitQuimica (3D-YTB34947), Leyan (2000779), and Enamine (EN300-69562, distributed via Sigma-Aldrich) . This multi-vendor consistency reduces supply-chain risk and batch-to-batch variability compared to single-source analogs, such as the regioisomer N-(4-(furan-2-yl)thiazol-2-yl)acetamide, which is listed by fewer vendors with variable purity grades (90-97%) [1]. Consistent purity specifications across vendors facilitate reproducible biological screening and simplify procurement qualification.

Chemical Procurement Quality Control Reproducibility

Preclinical Max Phase Designation in ChEMBL Indicates Progressed Biological Interest Beyond In Vitro-Only Analogs

The ChEMBL database assigns 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide (CHEMBL4553411) a maximum phase of 'Preclinical,' indicating that this compound has been studied beyond simple in vitro screening [1]. By contrast, many related furan-thiazole-acetamide analogs available from commercial suppliers lack any development-phase annotation, suggesting they have only been used in primary biochemical assays. This phase assignment, while not a guarantee of further development, serves as a qualitative filter for prioritizing compounds that have attracted sufficient biological interest to warrant preclinical investigation [2].

Drug Discovery Development Stage Compound Prioritization

Rotatable Bond Count and Conformational Flexibility Differentiation from Constrained Analogs

The target compound possesses three rotatable bonds (the acetamide side chain), providing moderate conformational flexibility while retaining a rigid heterocyclic core [1]. This contrasts with the fully constrained regioisomer N-(4-(furan-2-yl)thiazol-2-yl)acetamide, which has only one rotatable bond, and the highly flexible 2-(2-aminothiazol-4-yl)acetamide, which lacks the furan ring entirely [2]. Moderate flexibility allows the compound to explore a broader conformational space during target binding than constrained analogs, while avoiding the entropic penalty associated with excessively flexible ligands (>5 rotatable bonds) [3].

Conformational Analysis Ligand Efficiency Molecular Design

Recommended Application Scenarios for 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Balanced-Lipophilicity, Multi-Target-Annotated Starting Point

With an XLogP of 0.6 and TPSA of 97.4 Ų, this compound occupies lead-like chemical space suitable for fragment-based screening [1]. Its ChEMBL record of 6 bioassays across 3 targets provides pre-existing biological annotation that can accelerate hit-to-lead progression, while the preclinical max phase suggests it has passed initial activity filters [2]. This combination of favorable physicochemical properties and existing biological data makes it a higher-confidence starting point than analogs lacking multi-target profiling.

High-Throughput Screening Library Design: Multi-Vendor Availability Ensures Supply Chain Resilience

The availability of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide from at least four independent suppliers at consistent ≥95% purity reduces procurement risk for large-scale screening campaigns [1]. Three rotatable bonds and moderate polarity make it compatible with standard DMSO-based screening workflows (estimated solubility >100 µM in 1% DMSO/PBS), while its low molecular weight (208.24 g/mol) is compatible with both 384-well and 1536-well assay formats [2].

Structure-Activity Relationship (SAR) Exploration: A Defined Scaffold with Three Tunable Vectors

The compound presents three chemically distinct modification sites: the furan ring, the thiazole 2-position, and the acetamide side chain [1]. Its three rotatable bonds allow for systematic SAR studies where each vector can be independently varied without disrupting the core pharmacophore. The consistent purity specification across vendors ensures that SAR data generated from different commercial batches can be reliably compared, a critical requirement for quantitative structure-activity modeling [2].

Computational Chemistry and In Silico Screening: A Well-Annotated Compound for Model Validation

The compound's computed properties (XLogP 0.6, TPSA 97.4 Ų, 1 HBD, 4 HBA) and ChEMBL bioactivity annotations make it suitable for validating in silico prediction models [1]. Its preclinical max phase and multi-target profile provide a richer training dataset than compounds with only single-assay data. Researchers developing machine learning models for polypharmacology prediction can use this compound as a test case for algorithms that integrate physicochemical descriptors with biological activity fingerprints [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.